molecular formula C9H13NO2 B2574626 (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol CAS No. 2248209-99-4

(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol

Cat. No. B2574626
CAS RN: 2248209-99-4
M. Wt: 167.208
InChI Key: DDLXPSDWQJHSGQ-SSDOTTSWSA-N
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Description

(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol is a chemical compound that belongs to the class of alcohols. It is also known as 6-methoxy-2-pyridylalaninol and has the molecular formula C10H13NO2. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Mechanism Of Action

The mechanism of action of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol involves the inhibition of enzymes such as DPP-4 and GSK-3β. DPP-4 is an enzyme that plays a role in glucose metabolism and its inhibition can lead to increased insulin secretion and improved glucose control. GSK-3β is involved in various signaling pathways and its inhibition has been linked to the treatment of several diseases such as Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol has been found to exhibit several biochemical and physiological effects. It has been shown to improve glucose control in animal models of diabetes and to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, it has been found to exhibit anti-cancer properties by inducing cell death in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol is its potential as a drug candidate for the treatment of several diseases. Its inhibitory activity against enzymes such as DPP-4 and GSK-3β makes it a promising candidate for the treatment of diabetes and Alzheimer's disease. However, one of the limitations of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol is its limited solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol. One direction is to further study its inhibitory activity against enzymes such as DPP-4 and GSK-3β and to explore its potential as a drug candidate for the treatment of diabetes and Alzheimer's disease. Another direction is to study its anti-cancer properties and to explore its potential as a chemotherapeutic agent. Additionally, future research can focus on improving the solubility of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol to facilitate its study in pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 6-methoxypyridin-2-amine with (S)-2-chloropropionic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through column chromatography to obtain (2S)-2-(6-methoxypyridin-2-yl)propan-1-ol in high yield and purity.

Scientific Research Applications

(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol has potential applications in the field of drug discovery and development. It has been found to exhibit inhibitory activity against certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various physiological processes and their inhibition has been linked to the treatment of several diseases such as diabetes, Alzheimer's disease, and cancer.

properties

IUPAC Name

(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(6-11)8-4-3-5-9(10-8)12-2/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLXPSDWQJHSGQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=NC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(6-methoxypyridin-2-yl)propan-1-ol

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